Cas no 425394-89-4 (4,6-Dichloropyrimidin-5-ol)
4,6-Dichloropyrimidin-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dichloropyrimidin-5-ol
- 4,6-dichloro-5-Pyrimidinol
- 5-Pyrimidinol,4,6-dichloro-
- 5-Pyrimidinol,4,6-dichloro-(9CI)
- ADPCZUINQXBXLP-UHFFFAOYSA-N
- FCH1176729
- AK127044
- AX8248835
- MFCD17392595
- CS-0155509
- DTXSID20666602
- SB57440
- EN300-256561
- AKOS016012670
- SY282951
- SCHEMBL12559248
- O11139
- AS-50165
- 425394-89-4
- DB-331870
-
- MDL: MFCD17392595
- Inchi: 1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H
- InChI Key: ADPCZUINQXBXLP-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=CN=1)Cl)O
Computed Properties
- Exact Mass: 163.95456
- Monoisotopic Mass: 163.9544181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46
- XLogP3: 1.8
Experimental Properties
- Density: 1.679
- Boiling Point: 242 ºC
- Flash Point: 100 ºC
- PSA: 46.01
4,6-Dichloropyrimidin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D269470-100mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 100mg |
$ 195.00 | 2022-06-05 | ||
| TRC | D269470-250mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 250mg |
$ 400.00 | 2022-06-05 | ||
| TRC | D269470-500mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 500mg |
$ 635.00 | 2022-06-05 | ||
| Chemenu | CM131939-5g |
4,6-dichloropyrimidin-5-ol |
425394-89-4 | 95% | 5g |
$1505 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-200mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 96% | 200mg |
972.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-50mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 96% | 50mg |
432.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-5g |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 97% | 5g |
9169CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-250mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 97% | 250mg |
1638CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-1g |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 96% | 1g |
2295.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK217-100mg |
4,6-Dichloropyrimidin-5-ol |
425394-89-4 | 97% | 100mg |
864CNY | 2021-05-07 |
4,6-Dichloropyrimidin-5-ol Suppliers
4,6-Dichloropyrimidin-5-ol Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4,6-Dichloropyrimidin-5-ol
Recent Advances in the Study of 4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) in Chemical Biology and Pharmaceutical Research
4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting kinase inhibition and nucleotide analogs. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecules with potential therapeutic applications. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of 4,6-Dichloropyrimidin-5-ol, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4,6-Dichloropyrimidin-5-ol derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with improved potency and reduced off-target effects. Notably, one derivative exhibited nanomolar IC50 values against CDK4/6, suggesting its potential as a lead compound for further preclinical development.
In the realm of antiviral research, 4,6-Dichloropyrimidin-5-ol has emerged as a crucial precursor for the synthesis of nucleoside analogs. A recent Antiviral Research publication (2024) detailed its use in developing broad-spectrum inhibitors targeting RNA-dependent RNA polymerases (RdRps) of emerging viruses. The study reported that modifications at the 5-position of the pyrimidine ring significantly enhanced antiviral activity while maintaining favorable pharmacokinetic profiles, underscoring the compound's adaptability in drug design.
From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of 4,6-Dichloropyrimidin-5-ol. A 2023 Organic Process Research & Development article described a novel continuous-flow synthesis method that reduced reaction times from hours to minutes while achieving yields exceeding 85%. This innovation addresses previous challenges in scaling up production, making the compound more accessible for large-scale pharmaceutical applications.
Mechanistic studies have also shed light on the compound's reactivity patterns. Quantum chemical calculations published in Computational and Theoretical Chemistry (2024) revealed that the 5-hydroxy group in 4,6-Dichloropyrimidin-5-ol plays a crucial role in directing subsequent substitution reactions, explaining its preferential reactivity at the 4-position. These insights are valuable for designing more efficient synthetic routes and predicting the behavior of derived compounds in biological systems.
In conclusion, 4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) continues to be a molecule of significant interest in pharmaceutical research, with recent studies expanding its applications in targeted therapies and improving synthetic methodologies. The compound's versatility as a building block, combined with growing understanding of its chemical behavior, positions it as a valuable tool in the development of next-generation therapeutics. Future research directions may focus on exploring its potential in PROTAC design and as a precursor for radiopharmaceuticals, areas that are currently under investigation by several research groups.
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